4-(2-Nitroethyl)phenyl primeveroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitroethyl)phenyl primeveroside is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. Phenolic glycosides are known for their diverse biological activities and are found in various plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroethyl)phenyl primeveroside can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various alkylated or acylated phenolic compounds .
Scientific Research Applications
4-(2-Nitroethyl)phenyl primeveroside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of phenolic glycosides.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-(2-Nitroethyl)phenyl primeveroside involves its interaction with various molecular targets and pathways. The phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the glycosyl moiety may enhance its solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Isoliquiritigenin: Another phenolic glycoside with similar antioxidant properties.
Vignatic acid A: A compound with similar glycosylation patterns.
Perseitol: A sugar alcohol with related glycosyl structures.
Uniqueness
4-(2-Nitroethyl)phenyl primeveroside is unique due to its specific nitroethyl substitution on the phenolic ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27NO12 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-[4-(2-nitroethyl)phenoxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2 |
InChI Key |
ZHVLPKFAODFQST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |
melting_point |
125 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.